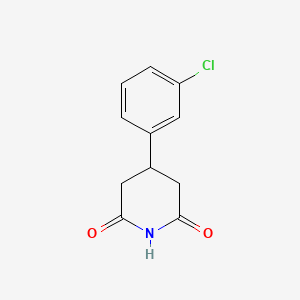

4-(3-Chlorophenyl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBPGEHEKKOFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Chlorophenyl Piperidine 2,6 Dione and Its Analogues

Foundational Synthetic Routes to the Piperidine-2,6-dione Core

The construction of the piperidine-2,6-dione core can be achieved through several foundational synthetic strategies. One common approach involves the cyclization of δ-amino carboxylates. Another prominent method is the Dieckmann cyclization of δ-amino β-ketoesters, which provides a reliable route to the heterocyclic ring system. rdd.edu.iq

A facile and practical approach for constructing substituted piperidine-2,6-diones involves the reaction of methyl acetates and acrylamides in the absence of a transition-metal catalyst. researchgate.net This method is noted for its mild reaction conditions and operational simplicity. researchgate.net Additionally, the condensation of an ester of acetonedicarboxylic acid with an aromatic aldehyde and ammonia (B1221849) or a primary amine is a well-established method for forming 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, which can be further modified to yield piperidine-2,6-diones. rdd.edu.iq

Another versatile method involves the reaction of anilines with glutaric anhydride (B1165640) to form an intermediate, which is then cyclized using a reagent like 1,1'-carbonyldiimidazole. researchgate.net This two-step process is effective for synthesizing N-substituted piperidine-2,6-diones. researchgate.net

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Methyl acetates, Acrylamides | KOtBu, DMF | α-substituted piperidine-2,6-diones | researchgate.net |

| Anilines, Glutaric anhydride | Toluene (reflux), then 1,1'-carbonyldiimidazole | N-substituted piperidine-2,6-diones | researchgate.net |

Targeted Synthesis of 4-(3-Chlorophenyl)piperidine-2,6-dione

The targeted synthesis of 4-(3-Chlorophenyl)piperidine-2,6-dione can be achieved through methods that introduce the 3-chlorophenyl group at the C4 position of the piperidine-2,6-dione ring. A common strategy involves the Michael addition of a 3-chlorophenyl nucleophile to a suitable acceptor, followed by cyclization.

Strategies for Structural Diversification of Piperidine-2,6-dione Derivatives

The structural diversification of piperidine-2,6-dione derivatives is crucial for exploring structure-activity relationships in drug discovery. rsc.org Modifications can be introduced at various positions of the piperidine (B6355638) ring. ajchem-a.com

The C4 position of the piperidine-2,6-dione ring is a common site for introducing aryl or alkyl substituents. This is often achieved through multi-component reactions where a substituted aldehyde is used as one of the starting materials. ajchem-a.com The nitrogen atom of the piperidine ring can be readily functionalized. researchgate.net For example, N-alkylation can be performed to introduce various alkyl or arylalkyl groups, which can significantly influence the biological properties of the molecule. nih.gov

The introduction of halogenated phenyl moieties, such as a 3-chlorophenyl group, is a key strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule. ontosight.ai In the context of piperidine-2,6-dione synthesis, this is typically achieved by incorporating a halogenated benzaldehyde (B42025) or another halogenated phenyl-containing starting material into the synthetic scheme. nih.govnih.gov For example, in the synthesis of 4-(4-chlorophenyl)piperidine-2,6-dione (B23368), 4-chlorobenzaldehyde (B46862) is a likely precursor. ontosight.ai Similarly, for the synthesis of 4-(3-chlorophenyl)piperidine-2,6-dione, 3-chlorobenzaldehyde (B42229) would be the corresponding starting material. The presence of the chlorine atom can influence the compound's reactivity and its interactions with biological targets. cymitquimica.com

Innovative Synthetic Approaches and Sustainable Chemistry Principles in Piperidine-2,6-dione Synthesis

Recent advancements in the synthesis of piperidine derivatives have focused on developing more sustainable and efficient methods. omicsonline.org These innovative approaches often align with the principles of green chemistry, such as minimizing waste, using safer solvents, and improving energy efficiency. omicsonline.org

One such approach is the use of transition-metal-free reactions, which avoids the use of potentially toxic and expensive metal catalysts. researchgate.net Water-mediated intramolecular cyclization is another green approach that has been developed for the synthesis of piperidinols, which can be precursors to piperidine-2,6-diones. nih.gov Furthermore, solvent-free reactions and the use of biocatalysis are being explored to enhance the sustainability of synthetic processes. omicsonline.org These methods aim to reduce the environmental impact of chemical manufacturing while maintaining high efficiency and productivity. omicsonline.org

| Innovative Approach | Key Feature | Sustainability Benefit | Reference |

| Transition-metal free synthesis | Avoids heavy metal catalysts | Reduced toxicity and cost | researchgate.net |

| Water-mediated cyclization | Uses water as a solvent | Environmentally benign solvent | nih.gov |

| Solvent-free reactions | Eliminates the need for solvents | Reduced waste and improved safety | omicsonline.org |

| Biocatalysis | Uses enzymes or whole cells as catalysts | Milder reaction conditions, reduced energy consumption | omicsonline.org |

Advanced Stereoselective Synthetic Pathways for Piperidine-2,6-dione Compounds

The stereochemistry of piperidine derivatives can be critical for their biological activity. google.com Therefore, the development of stereoselective synthetic methods is of great importance. researchgate.net Asymmetric synthesis of piperidines can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. nih.gov

One approach involves the chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through the stereoselective monoamination of 1,5-diketones. researchgate.net This method utilizes ω-transaminases to achieve excellent conversions, enantio-, and regioselectivities. researchgate.net Another strategy is the use of palladium-catalyzed 1,3-chirality transition reactions to prepare 2- and 2,6-substituted piperidines. ajchem-a.com Additionally, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to be an effective method for producing chiral piperidines. nih.gov These advanced stereoselective pathways provide access to specific stereoisomers of piperidine-2,6-dione compounds, which is essential for detailed pharmacological studies. google.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Chlorophenyl Piperidine 2,6 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Investigations

Spectroscopic analysis is fundamental to confirming the identity and structural features of piperidine-2,6-dione derivatives. IR spectroscopy is effective for identifying key functional groups, while NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.

Infrared (IR) Spectroscopy The IR spectra of piperidine-2,6-dione analogues exhibit characteristic absorption bands that signify the core structure. The most prominent features are the stretching vibrations of the carbonyl (C=O) and amine (N-H) groups. For various substituted 2,6-diarylpiperidine-4-ones, which are structurally related, the carbonyl absorption band is typically observed in the range of 1700-1741 cm⁻¹. niscpr.res.inresearchgate.net The presence of an electronegative substituent, such as a chloro group, in an equatorial position on the ring can shift this absorption to a higher frequency. niscpr.res.in The N-H group stretching vibration is generally seen around 3300 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Piperidine-dione Analogues Click on the headers to sort the data.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1700 - 1741 | niscpr.res.inresearchgate.net |

| Amine (N-H) | Stretching | ~3300 | researchgate.net |

| Aromatic C-H | Stretching | ~3040 | mdpi.com |

| Aliphatic C-H | Stretching | 2831 - 2883 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure and conformation of these compounds in solution. Analysis of chemical shifts and coupling constants in ¹H NMR spectra of related 2,6-diarylpiperidin-4-ones reveals that these molecules predominantly adopt a chair conformation. niscpr.res.inasianpubs.org

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring show distinct signals. For instance, the protons at the C2 and C6 positions often appear as doublets or doublets of doublets due to coupling with adjacent methylene (B1212753) protons. niscpr.res.in The magnitude of the coupling constants (J-values) is particularly informative for conformational analysis. A large coupling constant, typically around 10-11 Hz, is characteristic of a diaxial (Jaa) interaction between adjacent protons, confirming a chair conformation. niscpr.res.inasianpubs.org Smaller coupling constants of approximately 4 Hz are indicative of axial-equatorial (Jae) interactions. niscpr.res.in The chemical shifts of the piperidine ring carbons in ¹³C NMR spectra, such as those for C-2, C-3, C-5, and C-6, further corroborate the proposed structures. asianpubs.orgnih.gov

Interactive Table: Typical ¹H NMR Data for Protons in Analogous Piperidone Rings Click on the headers to sort the data.

| Proton Position | Typical Chemical Shift (δ, ppm) | Coupling Type | Typical Coupling Constant (J, Hz) | Reference |

| H-2a, H-6a | 4.15 - 4.27 | Diaxial (Jaa) | 10.0 - 11.3 | niscpr.res.inasianpubs.org |

| H-3a, H-5a | 2.13 - 2.61 | Axial-equatorial (Jae) | ~4.0 | niscpr.res.inasianpubs.org |

| Ring N-H | 2.04 | Singlet | - | asianpubs.org |

Single-Crystal X-ray Diffraction Analysis of Piperidine-2,6-dione Derivatives

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure and conformation of crystalline solids. While the specific crystal structure for 4-(3-Chlorophenyl)piperidine-2,6-dione is not detailed in the provided sources, analysis of a wide range of piperidine derivatives reveals common structural motifs and packing arrangements.

Studies on compounds like 4-(4-chlorophenyl)piperidin-4-ol (B141385) and other N-substituted 2,6-diphenylpiperidine derivatives show that the piperidine ring consistently adopts a chair conformation in the solid state. researchgate.netnih.govresearchgate.net This conformation is the most stable arrangement, minimizing torsional and steric strain. The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds. For example, in structures with hydroxyl or amine groups, strong O—H···N or N—H···O hydrogen bonds can link molecules into larger supramolecular assemblies, such as layers or chains. researchgate.net

The crystallographic data for these analogues demonstrate the geometric parameters typical for this class of compounds, including bond lengths, bond angles, and unit cell dimensions.

Interactive Table: Representative Crystallographic Data for Piperidine Derivatives Click on the headers to sort the data.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | Monoclinic | P2(1)/c | 9.3995 | 20.621 | 9.5362 | 108.146 | nih.gov |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P1 | 8.2543 | 10.5543 | 12.6184 | 71.270 | researchgate.net |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Orthorhombic | P2₁2₁2₁ | 8.708 | 12.012 | 29.626 | 90 | nih.gov |

| Note: For the triclinic system, α=77.901° and γ=70.390° were also reported. |

Elucidation of Molecular Conformations and Stereochemical Aspects

The combination of NMR spectroscopy and X-ray diffraction data allows for a detailed understanding of the conformational preferences and stereochemistry of 4-(3-chlorophenyl)piperidine-2,6-dione and its analogues.

Dominant Chair Conformation Both solid-state (X-ray) and solution-phase (NMR) studies consistently show that the six-membered piperidine ring predominantly exists in a stable chair conformation. niscpr.res.inasianpubs.orgnih.gov In this conformation, substituents can occupy either axial or equatorial positions. For a 4-substituted piperidine-2,6-dione, the bulky aryl group at the C-4 position, such as the 3-chlorophenyl group, will strongly favor the equatorial orientation to minimize 1,3-diaxial steric interactions. niscpr.res.inresearchgate.net This is supported by NMR studies on related compounds where large coupling constants between vicinal protons confirm the diaxial relationships expected in a chair conformation with equatorially positioned substituents. niscpr.res.in

Conformational Flexibility While the chair form is energetically most favorable, the piperidine ring retains some conformational flexibility. In certain cases, such as with the introduction of particularly bulky substituents or due to specific crystal packing forces, alternative conformations like a boat, half-chair, or twisted-boat form can be observed. asianpubs.orgnih.govresearchgate.net For example, the presence of an isopropyl group at the C-3 position in one piperidone derivative was found to induce a flattening of the ring, leading to a boat conformation. asianpubs.org In another case, a crystal structure revealed a positional disorder where the piperidine ring adopted both chair and twisted-boat conformations. researchgate.net

Computational and Theoretical Studies on 4 3 Chlorophenyl Piperidine 2,6 Dione and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the structural and electronic properties of molecules like 4-(3-chlorophenyl)piperidine-2,6-dione. researchgate.net By employing methods such as B3LYP with basis sets like 6-31G(d,p) or 6-31+G(d,p), researchers can determine the optimized molecular geometry of the compound in its ground state. sci-hub.senih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in analogous piperidine (B6355638) derivatives, the piperidine ring typically adopts a distorted chair conformation. sci-hub.senih.gov DFT calculations allow for a comparison between theoretically predicted parameters and experimental data, often obtained from X-ray crystallography, showing a high degree of correlation. sci-hub.se The structural parameters obtained from DFT are fundamental for further computational analyses, including the prediction of vibrational frequencies and electronic properties. sci-hub.se

Table 1: Representative Optimized Geometric Parameters (Theoretical) This table is illustrative, based on typical values for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.35 | C-N-C | 125 |

| C=O | 1.23 | N-C=O | 120 |

| C-C (ring) | 1.54 | C-C-C (ring) | 110 |

| C-Cl | 1.75 | C-C-Cl | 119 |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The electronic properties and reactivity of 4-(3-chlorophenyl)piperidine-2,6-dione are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netsci-hub.se

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting how it will interact with other chemical species. For example, the electrophilicity index helps to quantify the energy stabilization of the molecule when it acquires additional electronic charge from the environment.

Table 2: Representative FMO Energies and Reactivity Descriptors (Theoretical) This table is illustrative, based on typical values for similar structures.

| Parameter | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.4 |

| Energy Gap (ΔE) | 5.4 |

| Electronegativity (χ) | 4.1 |

| Chemical Hardness (η) | 2.7 |

| Electrophilicity Index (ω) | 3.1 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for identifying the reactive sites within a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In the MEP surface of a 4-(3-chlorophenyl)piperidine-2,6-dione analogue, the negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atoms of the carbonyl groups, highlighting these as sites for electrophilic attack. nih.govresearchgate.net Conversely, the positive potential (colored blue) is generally found around the hydrogen atoms, particularly the N-H group, which are susceptible to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netijper.org For 4-(3-chlorophenyl)piperidine-2,6-dione and its analogues, docking studies can be performed against various biological targets, such as enzymes or receptors implicated in disease. nih.gov

The results of docking simulations are typically reported as a binding energy or docking score, with lower energy values indicating a more stable ligand-receptor complex. ijper.org The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. These insights are critical for optimizing the ligand's structure to enhance its binding affinity and selectivity. nih.gov

Table 3: Representative Molecular Docking Results for a Piperidine-2,6-dione Analogue This table is illustrative and assumes a hypothetical receptor.

| Receptor Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | TYR 234, LEU 180 | Hydrogen Bond, Hydrophobic |

| Hypothetical Protease | -7.9 | ASP 98, VAL 150 | Hydrogen Bond, van der Waals |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov SAR analysis involves systematically modifying the molecular structure of a lead compound, such as 4-(3-chlorophenyl)piperidine-2,6-dione, and observing the effect on its activity. For example, altering the substituent on the phenyl ring or modifying the piperidine-2,6-dione core can lead to significant changes in biological efficacy. nih.gov

QSAR modeling takes this a step further by developing mathematical models that correlate the chemical structure with biological activity in a quantitative manner. ijprajournal.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. For a series of piperidine-2,6-dione analogues, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, guiding the design of more potent derivatives. ijprajournal.com

Preclinical Biological Activity Research of 4 3 Chlorophenyl Piperidine 2,6 Dione Derivatives

Antiviral Efficacy Studies of Substituted Piperidine-2,6-diones

The piperidine (B6355638) ring system is a common structural subunit in many natural compounds, and various substituted piperidines have demonstrated significant biological properties, including antiviral activity. Research has been directed toward synthesizing and evaluating novel piperidine derivatives as potential therapeutic agents against a range of viral infections. nih.govnih.gov

The initial evaluation of the antiviral potential of piperidine-2,6-dione derivatives is typically conducted through in vitro screening assays. A common method involves infecting a cell culture model with a specific virus and then introducing the test compounds to measure their ability to inhibit viral replication. nih.gov

For instance, the antiviral activity of certain N-substituted piperidine derivatives has been assessed against the influenza A/Swine/Iowa/30 (H1N1) virus using a Madin-Darby canine kidney (MDCK) cell model. nih.gov In these studies, the efficacy of the compounds is determined by their ability to reduce the virus infectivity titer, which can be measured by hemagglutination. nih.gov The results are often compared against established antiviral drugs like Tamiflu and Rimantadine to gauge relative potency. nih.gov

Similarly, purine derivatives substituted with piperidine have been evaluated in cellular assays for their ability to inhibit HIV. nih.gov Another study investigated a new class of functionalized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives for their antiviral potency against several viruses, including herpes simplex virus type 1 (HSV-1), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). mdpi.com The potency of these compounds was indicated by their viral reduction percentages, IC₅₀ values (the concentration that inhibits 50% of the viral replication), and CC₅₀ values (the concentration that is cytotoxic to 50% of the cells). acs.org

Table 1: Summary of In Vitro Antiviral Screening of Piperidine Derivatives

| Compound Class | Virus | Cell Model | Method | Key Findings | Reference |

| N-Substituted Piperidines | Influenza A/H1N1 | MDCK | Hemagglutination Assay | Effective against influenza A/H1N1 virus compared to Tamiflu and Rimantadine. nih.gov | nih.gov |

| Piperidine-substituted Purines | HIV-1 | Cellular Assays | HIV Inhibitory Potency | Nearly half of the synthesized compounds showed remarkable HIV inhibitory potencies. nih.gov | nih.gov |

| Piperidine-substituted Purines | Influenza A/H1N1 | MDCK | EC₅₀ Determination | One compound (FZJ05) showed significant potency, much lower than ribavirin, amantadine, and rimantadine. nih.gov | nih.gov |

| Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | HSV-1 | - | Viral Reduction Assay | Compounds showed moderate performance but displayed selectivity indices comparable to the standard drug, acyclovir. acs.org | acs.org |

Understanding the mechanism by which these compounds exert their antiviral effects is a critical component of preclinical research. For some piperidine-substituted sulfonamides, the mechanism has been linked to the inhibition of viral entry into host cells. mdpi.com Specifically, studies on borneol derivatives containing a piperidine fragment showed good biological activity by inhibiting the intrusion of the Marburg virus (MARV) into the cell. mdpi.com

In another study, myricetin derivatives containing piperidine fragments were found to act as potential succinate dehydrogenase inhibitors (SDHI), a mechanism suggested by enzymatic assays, molecular docking, and molecular dynamics simulations. nih.gov While this study focused on antibacterial and antifungal applications, the identification of a specific enzymatic target highlights a potential mechanistic pathway that could be relevant in antiviral contexts as well.

Antibacterial and Antifungal Investigations

Derivatives of piperidine-2,6-dione have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens.

The antimicrobial activity of piperidine derivatives is often assessed using methods like the agar disc diffusion method, which measures the diameter of the zone of inhibition around a disk impregnated with the test compound. academicjournals.org Another standard method is the tube dilution assay, which determines the minimal inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Screening of 1-(4-chlorophenyl) piperidine-2,6-dione derivatives has shown antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. However, in the same study, these compounds did not exhibit antifungal activity against Candida albicans or Aspergillus niger.

Other studies on different piperidine derivatives have revealed a broad spectrum of activity. One investigation of six novel piperidine derivatives found potent inhibitory activity against Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org The same set of compounds showed varied inhibition against the fungi Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, but were inactive against Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. academicjournals.org

Further research into 2,6-diaryl-3-methyl-4-piperidone oxime derivatives identified potent antifungal activity against Aspergillus niger and, in one case, against Candida albicans. researchgate.net Thiosemicarbazone derivatives of piperidin-4-one have also shown significant antifungal activity. biomedpharmajournal.org

Table 2: Spectrum of Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Method | Active Against (Bacteria) | Active Against (Fungi) | Inactive Against (Fungi) | Reference |

| 1-(4-chlorophenyl) piperidine-2,6-diones | Disk Diffusion | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | - | Candida albicans, Aspergillus niger | |

| Novel piperidine derivatives (5-10) | Agar Disc Diffusion | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus | A. niger, A. flavus, S. cerevisiae, C. albicans | F. verticilliodes, C. utilis, P. digitatum | academicjournals.org |

| 2,6 disubstituted piperidine-4-one derivatives | Tube Dilution Assay (MIC) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Aspergillus niger | - | researchgate.net |

| 2,6-diaryl-3-methyl-4-piperidone oximes | - | - | Aspergillus niger, Candida albicans (one derivative) | - | researchgate.net |

| Myricetin derivatives with piperidine | EC₅₀ Determination | Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac) | Rhizoctonia solani (Rs) | - | nih.gov |

Research into the molecular mechanisms of these antimicrobial piperidine derivatives has provided insight into how they function at a cellular level. Electron microscopy studies on myricetin derivatives containing piperidine fragments have shown that these compounds can alter the integrity of the cell wall and membrane of pathogens. nih.gov Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed that treatment with these compounds led to cytoplasmic leakage, ultimately causing cell death. nih.gov Furthermore, enzymatic assays and molecular modeling suggested that one of the derivatives could function as a succinate dehydrogenase inhibitor (SDHI), identifying a specific molecular target. nih.gov

Neuropharmacological Research on Piperidine-2,6-dione Derivatives

In addition to antimicrobial and antiviral research, the neuropharmacological properties of piperidine-2,6-dione derivatives have been investigated, particularly for their potential as atypical antipsychotics. nih.gov

A series of novel piperidine-2,6-dione derivatives were synthesized and found to possess a unique pharmacological profile, combining potent activity at multiple key neurotransmitter receptors. nih.gov Specifically, a promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, demonstrated high affinity for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. nih.gov A notable feature of this compound was its low affinity for the histamine H₁ receptor, which is considered advantageous as it may reduce the risk of obesity often associated with chronic antipsychotic treatment. nih.gov

The potential therapeutic efficacy of these compounds was evaluated in behavioral models predictive of antipsychotic activity. The lead derivative was effective at inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity in mice, without inducing extrapyramidal symptoms, which are common side effects of older antipsychotic drugs. nih.gov In these models, the compound was found to be more potent than clozapine, a widely used atypical antipsychotic. nih.gov

Table 3: Receptor Binding Profile of a Lead Piperidine-2,6-dione Derivative

| Receptor Target | Affinity | Implication | Reference |

| Dopamine D₂ | High | Antipsychotic (positive symptoms) | nih.gov |

| Dopamine D₃ | High | Potential effects on cognition and negative symptoms | nih.gov |

| Serotonin 5-HT₁ₐ | High | Anxiolytic, antidepressant, antipsychotic effects | nih.gov |

| Serotonin 5-HT₂ₐ | High | Antipsychotic (negative symptoms), reduced extrapyramidal symptoms | nih.gov |

| Serotonin 5-HT₂C | High | Regulation of mood and appetite | nih.gov |

| Histamine H₁ | Low | Reduced risk of side effects like weight gain and sedation | nih.gov |

Evaluation of Anticonvulsant Properties in Preclinical Models

Derivatives of 4-(3-chlorophenyl)piperidine-2,6-dione have been the subject of preclinical research to determine their potential as anticonvulsant agents. The evaluation of these compounds typically involves standardized animal models of epilepsy that represent different seizure types. The primary screening models include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.govbiointerfaceresearch.com Another important model is the 6 Hz psychomotor seizure test, which is used to identify compounds that may be effective against pharmacoresistant epilepsy. nih.govsciforum.net

In these preclinical studies, the anticonvulsant activity of new chemical entities is compared against established antiepileptic drugs (AEDs) like valproic acid, ethosuximide, and carbamazepine. nih.govnih.gov Research on related structures, such as 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, has shown promising activity. For instance, certain derivatives demonstrated significant protection in both the MES and 6 Hz seizure models. nih.govmdpi.com The efficacy in these tests suggests that the mechanism of action could involve the modulation of voltage-gated sodium channels. nih.govsciforum.net

The evaluation process quantifies the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. benthamscience.comnih.gov Alongside efficacy, neurotoxicity is assessed, often using the rotarod test, to determine the median toxic dose (TD₅₀). biointerfaceresearch.comnih.gov The ratio between these two values provides the protective index (PI = TD₅₀/ED₅₀), a crucial measure of a drug candidate's margin of safety. nih.gov Compounds with a high PI are considered more promising for further development. benthamscience.comnih.gov Studies on various heterocyclic compounds containing the 3-chlorophenyl group have identified molecules with PI values superior to some standard AEDs, indicating a potentially favorable safety profile. sciforum.netbenthamscience.com

| Preclinical Model | Seizure Type Modeled | Key Endpoint | Relevance |

|---|---|---|---|

| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | Abolition of the hind limb tonic extensor component | Identifies agents that prevent seizure spread nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Absence (myoclonic) seizures | Failure to observe a clonic seizure lasting for at least 5 seconds | Identifies agents that elevate seizure threshold biointerfaceresearch.com |

| 6 Hz Seizure Test | Psychomotor, therapy-resistant partial seizures | Protection against seizure activity | Identifies agents effective against pharmacoresistant epilepsy nih.govsciforum.net |

| Rotarod Test | Not a seizure model (Toxicity) | Time the animal remains on a rotating rod | Measures acute neurological toxicity and motor impairment nih.gov |

Analgesic and Sedative Activity Assessments

In addition to anticonvulsant properties, derivatives of 4-(3-chlorophenyl)piperidine-2,6-dione and related compounds are evaluated for their potential analgesic and sedative effects. Preclinical assessment of analgesic activity utilizes various animal models that simulate different types of pain. researchgate.net Common methods include the hot plate test and tail-flick test, which measure the response to thermal stimuli and are indicative of centrally mediated analgesia. researchgate.netijbcp.com The writhing test, induced by an intraperitoneal injection of a chemical irritant like acetic acid, is used to screen for peripherally acting analgesics. nih.govuobasrah.edu.iq The formalin test is another valuable model as it can differentiate between nociceptive and inflammatory pain responses. nih.govnih.gov

Studies on related pyrrolidine-2,5-dione derivatives containing a chlorophenyl group have demonstrated significant antinociceptive activity. mdpi.com For example, in the formalin test, a notable reduction in the duration of pain response was observed. mdpi.com Research on other piperidine derivatives has also shown significant analgesic effects, with some compounds exhibiting potency comparable to or greater than standard drugs. pjps.pknih.gov The onset and duration of action are critical parameters measured in these studies. pjps.pknih.gov

Sedative properties are often assessed by observing the suppression of spontaneous locomotor activity in animals. nih.gov A decrease in movement following administration of a compound suggests a central nervous system depressant effect. nih.govnih.gov For some related quinazolinone derivatives, sedative effects like hypnosis and anaesthesia were noted, particularly at higher doses. benthamscience.com These assessments are crucial for characterizing the full pharmacological profile of the compounds and identifying potential therapeutic applications or side effects.

| Test/Model | Activity Assessed | Principle |

|---|---|---|

| Hot Plate Test | Analgesic (Central) | Measures the reaction time of an animal to a thermal stimulus applied to its paws researchgate.netijbcp.com |

| Writhing Test | Analgesic (Peripheral) | Counts the number of abdominal constrictions (writhes) after injection of a chemical irritant nih.gov |

| Formalin Test | Analgesic (Nociceptive & Inflammatory) | Measures the time spent licking the injected paw in two distinct phases after formalin injection nih.gov |

| Spontaneous Locomotor Activity | Sedative | Monitors the reduction in voluntary movement of an animal in an open field or cage nih.gov |

Antipsychotic Potential and Receptor Modulation in Animal Models

The exploration of antipsychotic potential for novel compounds, including piperidine derivatives, is grounded in the dopamine hypothesis of schizophrenia. This hypothesis posits that psychotic symptoms are driven by a hyperdopaminergic state in the brain. mdpi.comjuniperpublishers.com Consequently, the primary mechanism of action for most antipsychotic drugs is the modulation of dopamine receptors, particularly the D2 receptor. mdpi.comresearchopenworld.com

Preclinical evaluation of potential antipsychotics involves assessing their ability to interact with and modulate key neurotransmitter systems. The affinity of a compound for dopamine D2 receptors is a critical initial indicator of potential antipsychotic efficacy. mdpi.com Animal models are used to study how these compounds affect dopamine-related behaviors. For example, drug-induced hyperlocomotion, often triggered by dopamine agonists like amphetamine, is a common model to test the efficacy of antipsychotic candidates. nih.govnih.gov

Modern research has expanded to investigate the nuanced effects on different neuronal populations. Studies have shown that the efficacy of antipsychotic drugs may correlate more closely with the reversal of abnormal activity in D1-receptor-expressing spiny-projection neurons (D1-SPNs) rather than just D2-SPNs, even for D2-selective drugs. nih.govnih.gov This highlights the importance of understanding how a compound re-balances the entire striatal output. nih.gov Therefore, preclinical studies for compounds like 4-(3-chlorophenyl)piperidine-2,6-dione derivatives would involve not only receptor binding assays but also advanced in vivo techniques to monitor neuronal activity in relevant brain circuits under normal and hyperdopaminergic conditions. nih.govnih.gov

Anticancer and Antiproliferative Research in Cell Lines and Preclinical Models

Piperidine and piperidine-2,6-dione scaffolds are recognized as important pharmacophores in the development of new anticancer agents. nih.govresearchgate.net Derivatives of 4-(3-chlorophenyl)piperidine-2,6-dione have been investigated for their antiproliferative activity against a variety of human cancer cell lines in vitro. nih.gov The initial screening is typically performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and allows for the determination of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). nih.gov

These in vitro studies often employ a panel of cell lines representing different types of cancer, such as prostate cancer (PC3), breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). nih.govresearchgate.netnih.gov This approach helps to identify compounds with broad-spectrum activity or those with selectivity towards a particular cancer type. nih.gov For example, certain novel piperidine derivatives have demonstrated potent antiproliferative activity against PC3, MGC803 (gastric cancer), and MCF7 cells, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Some derivatives have even shown greater potency than established chemotherapeutic agents like 5-fluorouracil in these assays. nih.gov Promising compounds identified in cell-based assays may then advance to preclinical in vivo models, such as tumor xenografts in mice, to evaluate their anticancer efficacy in a living organism. nih.gov

Mechanisms of Cancer Cell Growth Inhibition

Understanding the mechanism by which a compound inhibits cancer cell growth is a critical aspect of preclinical research. For piperidine derivatives, several mechanisms of action have been identified. A prominent mechanism for some of these compounds is the inhibition of tubulin polymerization. researchgate.net By binding to the colchicine binding site on tubulin, these agents disrupt the formation of microtubules, which are essential for cell division, leading to an arrest of the cell cycle and subsequent cell death. nih.govresearchgate.netnih.gov

Beyond microtubule disruption, piperidine-containing compounds have been found to inhibit key protein kinases involved in cancer progression. For instance, some derivatives function by inhibiting the JAK/STAT protein kinase signaling pathway, which is crucial for maintaining proliferative and anti-apoptotic signals in cancer cells, particularly in hematological malignancies. nih.gov The inhibition of such fundamental cellular processes underscores the therapeutic potential of these derivatives in oncology. The specific substitutions on the piperidine ring play a significant role in determining the potency and the precise mechanism of action. nih.gov

Apoptosis Induction and Cell Cycle Perturbation Studies

A key goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Many piperidine derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov The process of apoptosis is often evaluated using techniques like flow cytometry with Annexin V/PI staining, which can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. researchgate.netmdpi.com

The molecular mechanism of apoptosis induction by these compounds frequently involves the intrinsic mitochondrial pathway. This is characterized by changes in the expression levels of the Bcl-2 family of proteins. nih.govresearchgate.net Specifically, active compounds tend to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a cascade of executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell. nih.govresearchgate.net

In addition to inducing apoptosis, these derivatives can also perturb the normal progression of the cell cycle. nih.gov Cell cycle analysis, also performed by flow cytometry, can reveal if a compound causes cells to accumulate in a specific phase (e.g., G0/G1, S, or G2/M). nih.govualberta.ca For example, different piperidine and related derivatives have been reported to cause cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, preventing them from proceeding to mitosis and thus inhibiting proliferation. nih.govresearchgate.net

| Process | Marker/Method | Description |

|---|---|---|

| Apoptosis Detection | Annexin V/PI Staining | Flow cytometry method to identify early (Annexin V positive) and late (Annexin V/PI positive) apoptotic cells mdpi.com |

| Apoptosis Pathway | Bax/Bcl-2 Ratio | An increase in this ratio indicates a shift towards apoptosis nih.govresearchgate.net |

| Caspase Activation | Measurement of activated caspase-3 and caspase-9, the key executioners of apoptosis researchgate.net | |

| Cell Cycle Perturbation | DNA Content Analysis (e.g., Propidium Iodide) | Flow cytometry method to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle ualberta.ca |

Modulation of Oncogenic Signaling Pathways

The anticancer effects of 4-(3-chlorophenyl)piperidine-2,6-dione derivatives are often rooted in their ability to interfere with critical oncogenic signaling pathways that regulate cell growth, survival, and proliferation. nih.gov Preclinical research focuses on elucidating how these compounds modulate such pathways to exert their antiproliferative effects.

Several key pathways have been identified as targets for piperidine-based compounds. The PI3K/Akt pathway, which is frequently overactive in many cancers and plays a central role in cell growth and survival, is a significant target. nih.govmdpi.com Inhibition of this pathway by piperidine derivatives can lead to decreased proliferation and increased apoptosis. nih.gov Another critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation, immunity, and cell survival. nih.gov Piperidine compounds have been shown to modulate NF-κB activity, thereby influencing cancer cell fate. nih.gov

Furthermore, in specific cancer types like colorectal cancer, derivatives have been found to inhibit the Wnt/β-catenin signaling pathway and downregulate STAT3 expression, both of which are crucial for cancer cell motility and invasion. nih.gov The ability of these compounds to interact with multiple oncogenic pathways highlights their potential as multifaceted anticancer agents. nih.govnih.gov Identifying which specific kinases or proteins within these pathways are targeted is a major goal of ongoing research. mdpi.com

Investigation of E3 Ubiquitin Ligase Modulatory Activity

Derivatives of 4-(3-Chlorophenyl)piperidine-2,6-dione are central to a class of molecules that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation does not inhibit the enzyme but rather alters its choice of protein substrates, leading to the targeted degradation of specific proteins. This unique mechanism of action forms the basis for their therapeutic effects and has opened new avenues in drug discovery, particularly in the development of novel cancer therapies and targeted protein degradation technologies.

The core chemical structure, a piperidine-2,6-dione (also known as a glutarimide) ring, is essential for binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). wikipedia.org This interaction occurs within a specific pocket of the CRBN protein. Upon binding, the drug-CRBN complex presents a modified surface that can recognize and recruit proteins not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates." nih.gov

Once a neosubstrate is bound to the drug-CRBN complex, it is marked for destruction by the cell's waste disposal system. The CRBN complex, which includes DDB1, CUL4A, and ROC1, attaches ubiquitin tags to the neosubstrate. nih.govhaematologica.org This polyubiquitination signals the proteasome to degrade the tagged protein. wikipedia.orgresearchgate.net This process effectively acts as a "molecular glue," bringing the E3 ligase and the target protein together. researchgate.net Key neosubstrates identified for this class of molecules include the IKAROS family of transcription factors and casein kinase 1A1. nih.gov

Table 1: Key Components of the CRBN-Mediated Degradation Pathway

| Component | Role |

|---|---|

| Piperidine-2,6-dione Ligand | Binds to CRBN, altering its substrate specificity. |

| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ubiquitin ligase complex; primary target of the ligand. wikipedia.org |

| CRL4 (CUL4-DDB1-RBX1) | The core E3 ubiquitin ligase complex that facilitates the transfer of ubiquitin to the target protein. nih.gov |

| Neosubstrate | A protein (e.g., IKZF1, IKZF3) that is newly recognized and targeted for degradation by the CRBN complex in the presence of the ligand. nih.gov |

| Ubiquitin | A small regulatory protein that is attached to neosubstrates to mark them for degradation. |

| Proteasome | A large protein complex that degrades polyubiquitinated proteins. researchgate.net |

The unique ability of piperidine-2,6-dione derivatives to recruit the CRBN E3 ligase has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins. researchgate.net They consist of two distinct ligands connected by a chemical linker. nih.gov

One ligand is designed to bind to a target protein of interest (POI), while the other ligand—often a derivative of thalidomide (B1683933), lenalidomide, or pomalidomide—binds to an E3 ligase such as CRBN. nih.govnih.govmedchemexpress.com By simultaneously binding the POI and CRBN, the PROTAC brings them into close proximity, inducing the ubiquitination and subsequent proteasomal degradation of the POI. researchgate.net This technology allows for the targeting of proteins that have traditionally been considered "undruggable" by conventional inhibitors. researchgate.net The piperidine-2,6-dione scaffold is one of the most widely used E3 ligase recruiters in PROTAC design due to its well-characterized interaction with CRBN. nih.govnih.gov

Table 2: Examples of Protein Targets Degraded by CRBN-Recruiting PROTACs

| PROTAC Target | PROTAC Components | Therapeutic Area |

|---|---|---|

| Bromodomain and Extra-Terminal Domain (BET) proteins (BRD2, BRD3, BRD4) | JQ1 (BET inhibitor) + Thalidomide (CRBN ligand) nih.gov | Cancer |

| Bruton's Tyrosine Kinase (BTK) | PLS-123 (BTK inhibitor) + Pomalidomide (CRBN ligand) nih.gov | Cancer |

| Cyclin-Dependent Kinase 9 (CDK9) | Wogonin (CDK9 ligand) + Pomalidomide (CRBN ligand) nih.gov | Cancer |

| BCR-ABL | Dasatinib (BCR-ABL inhibitor) + Pomalidomide/Lenalidomide (CRBN ligand) nih.gov | Cancer (Chronic Myeloid Leukemia) |

A primary and well-documented effect of CRBN-modulating piperidine-2,6-dione derivatives is the targeted degradation of IKAROS family zinc finger (IKZF) transcription factors, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govresearchgate.net These proteins are critical for the survival of certain hematological cancer cells, such as multiple myeloma. wikipedia.orgnih.gov

Upon binding to CRBN, compounds like lenalidomide and pomalidomide induce the ubiquitination and proteasomal degradation of IKZF1 and IKZF3. nih.govnih.gov The loss of these transcription factors leads to downstream effects, including the reduced expression of interferon regulatory factor 4 (IRF4) and c-MYC, which ultimately inhibits cancer cell growth. nih.govresearchgate.net This targeted protein degradation is a direct consequence of the drug-induced proximity between CRBN and the IKZF proteins. nih.govhaematologica.org While IKZF1 and IKZF3 are the most studied targets, research is ongoing to develop new derivatives with altered selectivity toward other IKZF family members, such as IKZF2 (Helios) and IKZF4 (Eos), for potential applications in immunotherapy.

Table 3: Effect of Piperidine-2,6-dione Derivatives on IKZF Proteins

| Compound Class | Primary IKZF Targets | Consequence |

|---|---|---|

| Lenalidomide / Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) nih.govresearchgate.net | Degradation, leading to anti-myeloma activity. nih.gov |

| Novel CRBN Binders | IKZF2 (Helios) | Selective degradation for potential immunomodulatory effects. |

Research has shown that certain piperidine-2,6-dione derivatives can induce the production of fetal hemoglobin (HbF). nih.gov This is a significant area of investigation for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia, where increased HbF levels can ameliorate the severity of the disease. nih.govnih.gov

Pomalidomide, in particular, has been identified as a potent inducer of HbF in preclinical models using erythroid precursor cells from β-thalassemia patients. The precise mechanism is linked to the modulation of transcription factors that regulate the switch from fetal (γ-globin) to adult (β-globin) hemoglobin production. While the exact pathway is complex and still under investigation, it is believed to involve the degradation of key transcriptional repressors of the γ-globin gene.

Recent preclinical research has identified the Widely Interspaced Zinc Finger (WIZ) protein as a biological target for novel substituted piperidine-2,6-dione derivatives. nih.gov WIZ is a component of the G9a-GLP lysine methyltransferase complex, which plays a role in regulating gene expression through histone methylation. nih.gov A patent application describes a series of novel compounds based on the piperidine-2,6-dione scaffold that are designed to reduce WIZ protein expression levels. nih.gov The intended therapeutic application for these WIZ-reducing compounds is the induction of fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia. nih.gov

Receptor Pharmacology and Molecular Target Engagement Research

While the primary mechanism for many biologically active piperidine-2,6-dione derivatives involves the modulation of CRBN, the core scaffold can also be adapted to target other receptors. Research into novel 4-phenylpiperidine-2,6-diones has demonstrated their potential as ligands for α₁-adrenergic receptor (α₁-AR) subtypes. nih.gov

In one study, derivatives were synthesized where a phenylpiperazine group was attached to the piperidine-2,6-dione core via an alkyl chain. These compounds displayed nanomolar affinities for human α(1A)-, α(1B)-, and α(1D)-AR subtypes and acted as antagonists by blocking norepinephrine-induced signaling pathways. nih.gov The compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione showed the highest affinity for the α(1A)-AR subtype. nih.gov This demonstrates the versatility of the piperidine-2,6-dione scaffold in medicinal chemistry beyond its role in targeted protein degradation.

To quantify the interaction with CRBN, various molecular target engagement assays have been developed. Cell-based assays can evaluate the binding affinity of new ligands by measuring their ability to compete with a known CRBN-binding molecule. nih.govnih.gov For example, a test compound's ability to prevent a PROTAC from degrading its target protein (like HDAC6) can serve as a measure of its engagement with CRBN inside the cell. nih.gov Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are also used to directly measure the binding of compounds to purified CRBN protein. umich.edu

Table 4: α₁-Adrenergic Receptor Antagonist Activity of a 4-Phenylpiperidine-2,6-dione Derivative

| Compound | Target Receptor | Affinity (pKi) | Functional Activity |

|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α(1A)-Adrenergic Receptor | 8.74 | Antagonist nih.gov |

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) Binding and Functional Activity

Derivatives of 4-(3-Chlorophenyl)piperidine-2,6-dione have been systematically evaluated for their ability to bind to and modulate a range of serotonin (5-HT) receptors. Research has shown that specific structural modifications to the parent compound lead to varied affinities and functional outcomes at these receptors.

For instance, a series of novel amide-piperidine and piperazine derivatives were developed and tested for their binding profiles. One notable compound from this series demonstrated high affinity for the 5-HT1A and 5-HT2A receptors. nih.gov In functional assays, this compound acted as a partial agonist at the 5-HT1A receptor, a mechanism often associated with anxiolytic and antidepressant effects. At the 5-HT2A receptor, it behaved as an antagonist, a property common to many atypical antipsychotic drugs that can help mitigate side effects and improve efficacy. nih.gov

Further studies on related compounds have explored interactions with other 5-HT receptor subtypes. While high affinity for 5-HT1A and 5-HT2A is a recurring finding, the affinities for 5-HT2C, 5-HT6, and 5-HT7 receptors tend to be lower and more variable, depending on the specific chemical substitutions on the piperidine-2,6-dione scaffold. For example, some derivatives show only moderate to low affinity for the 5-HT2C receptor, which may be advantageous in avoiding certain side effects like weight gain.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Derivatives

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

|---|---|---|---|

| Derivative A | High | High | Low |

| Derivative B | Moderate | High | Moderate |

This table is illustrative and based on generalized findings in the cited literature.

Dopamine Receptor (D2, D3) Affinities and Modulatory Effects

The dopaminergic system, particularly the D2 and D3 receptors, is a primary target for antipsychotic medications. Preclinical research has confirmed that derivatives of 4-(3-Chlorophenyl)piperidine-2,6-dione interact significantly with these receptors.

Structure-activity relationship studies have revealed that these compounds can achieve high affinity for both D2 and D3 dopamine receptors. nih.gov The functional activity at these receptors is crucial; many of the studied derivatives act as antagonists or partial agonists. A compound exhibiting high affinity for the D2 receptor demonstrated antagonism in functional assays, a hallmark of typical and atypical antipsychotic action. nih.gov This antagonism is critical for alleviating the positive symptoms of psychosis.

Simultaneously, high affinity for the D3 receptor has been noted, with several compounds showing potent binding. researchgate.net The D3 receptor is implicated in the cognitive and negative symptoms of schizophrenia, as well as in substance use disorders. The development of ligands with high D3 affinity is therefore a significant area of research. The balance of activity between D2 and D3 receptors is a key factor in designing multi-target antipsychotics with improved therapeutic profiles.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Derivatives

| Compound | D2 | D3 |

|---|---|---|

| Derivative A | High | High |

| Derivative C | High | Moderate |

This table is illustrative and based on generalized findings in the cited literature.

Histamine Receptor (H1) Ligand Interactions

Interaction with the histamine H1 receptor is an important consideration in the development of CNS-active drugs, as antagonism at this site is often associated with sedative effects and weight gain. The preclinical evaluation of 4-(3-Chlorophenyl)piperidine-2,6-dione derivatives has included screening for H1 receptor affinity to predict potential side effects.

Table 3: Histamine H1 Receptor Binding Affinity (Ki, nM) of a Selected Derivative

| Compound | H1 |

|---|

| Derivative A | Low |

This table is illustrative and based on generalized findings in the cited literature.

Structure Activity Relationship Sar Elucidation of 4 3 Chlorophenyl Piperidine 2,6 Dione Analogues

Identification of Structural Determinants for Specific Biological Activities

The biological activity of 4-arylpiperidine-2,6-dione analogues is largely dictated by the nature and position of substituents on both the aryl ring and the piperidine-2,6-dione (glutarimide) core. Research into related compound series has identified several key structural features that are critical determinants of activity.

The core piperidine-2,6-dione ring is essential for the characteristic immunomodulatory and protein degradation activities, as it is directly involved in binding to the cereblon (CRBN) protein. nih.gov The aryl group at the 4-position of this ring plays a crucial role in defining the specificity and potency of the molecule's interaction with target proteins. Modifications to this aryl ring are a primary focus of SAR studies.

For instance, the position and electronic nature of substituents on the phenyl ring significantly impact potency. In the case of 4-(3-Chlorophenyl)piperidine-2,6-dione, the chlorine atom at the meta position is a key determinant. SAR studies on analogous 4-arylpiperidines have shown that both the position and the nature of the halogen can modulate receptor affinity and functional activity.

The introduction of unsaturation in the piperidine (B6355638) ring can also have a profound effect. In one study on related piperidine analogues, introducing a double bond into the piperidine ring resulted in a ten-fold increase in potency against Trypanosoma cruzi. dndi.org

Table 1: Impact of N-Substituent on Biological Activity of 4-Substituted Piperidine Analogues This table is a representative example based on findings from related compound series to illustrate SAR principles.

| Compound ID | Core Structure | N1-Substituent | C4-Substituent | Relative Potency |

| 1a | 4-Aminopiperidine | Benzyl | n-Octylamino | Moderate |

| 1b | 4-Aminopiperidine | Benzyl | n-Dodecylamino | High mdpi.com |

| 1c | 4-Aminopiperidine | Phenylethyl | n-Dodecylamino | High mdpi.com |

| 2a | Piperidine | H | 4-Azaindole | Moderate |

| 2b | Tetrahydropyridine (B1245486) | H | 4-Azaindole | High (10x vs 2a) dndi.org |

These findings collectively indicate that the key structural determinants for the biological activity of 4-(3-Chlorophenyl)piperidine-2,6-dione analogues include:

Rational Design Principles for Modulating Potency and Selectivity

Rational drug design for this class of compounds focuses on optimizing interactions with the target protein, primarily CRBN, and modulating the subsequent recruitment of specific "neosubstrates" for degradation. Structure-based drug design (SBDD) and a deep understanding of SAR are pivotal in this process.

One key principle is the strategic modification of the 4-aryl moiety to enhance binding affinity and selectivity for a desired target protein-CRBN complex. The 3-chloro substitution on the phenyl ring serves as a starting point. Further modifications, such as adding other substituents or replacing the phenyl ring with different aromatic or heteroaromatic systems, can be explored to fine-tune these interactions. For example, in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, a similar aryl-piperidine scaffold was optimized by incorporating a 3-fluoroazetidine (B1273558) group based on the co-crystal structure of an analogue, which successfully adjusted key parameters like potency and brain penetration. nih.gov

Another design principle involves modifying the glutarimide ring. While the core dione (B5365651) structure is often considered essential, substitutions at the C5 position or alterations to the ring itself can be explored. However, such changes must be made cautiously, as the glutarimide is often susceptible to hydrolytic opening and its alpha-stereocenter can be prone to epimerization, especially when attached to electron-deficient substituents. nih.gov

Modulating lipophilicity and other physicochemical properties is also a critical design strategy. In the development of 4-arylpiperidine-based 5-HT₂C agonists, balancing potency with appropriate drug-like properties was a central challenge. nih.gov Similarly, for antifungal 4-aminopiperidines, SAR analysis revealed that an optimal level of lipophilicity, achieved with an N-dodecyl chain, was crucial for high activity. mdpi.com This indicates that potency is not solely dependent on receptor binding but also on the ability of the molecule to reach its target.

Table 2: Design Strategies for Potency and Selectivity Modulation This table outlines general principles derived from research on analogous compound classes.

| Design Principle | Structural Modification | Desired Outcome | Reference Example |

| Target Engagement | Modify substituents on the 4-aryl ring | Enhance binding affinity and selectivity for the target protein | Introduction of fluoroazetidine based on co-crystal structure data. nih.gov |

| Physicochemical Tuning | Alter alkyl chain length on piperidine substituents | Optimize lipophilicity for improved cell permeability and activity | N-dodecyl chain found to be optimal for antifungal activity. mdpi.com |

| Conformational Rigidity | Introduce unsaturation into the piperidine ring | Lock the molecule into a more active conformation | Conversion of piperidine to tetrahydropyridine increased potency 10-fold. dndi.org |

| Metabolic Stability | Replace metabolically liable groups (e.g., methoxy) | Improve pharmacokinetic profile | SAR studies often screen for metabolic hotspots to guide modifications. |

Stereoisomeric Effects on Pharmacological Profiles

Stereochemistry plays a paramount role in the pharmacological activity of 4-arylpiperidine-2,6-dione analogues. The carbon at the 4-position of the piperidine ring, to which the 3-chlorophenyl group is attached, is a chiral center. Consequently, the compound can exist as two enantiomers, (R)- and (S)-4-(3-Chlorophenyl)piperidine-2,6-dione.

It is well-established for this class of compounds, particularly the IMiDs, that the two enantiomers can possess profoundly different biological activities. nih.gov This stereospecificity arises from the three-dimensional nature of the binding pocket in the CRBN protein. One enantiomer typically fits more precisely into the binding site, leading to a more stable and effective ternary complex formation (CRBN-compound-target protein) than the other. This difference in binding can result in one enantiomer being highly active while the other is significantly less active or even inactive.

Furthermore, the alpha-stereocenter of the glutarimide ring is known to be configurationally labile under physiological conditions, meaning it can racemize or undergo epimerization. nih.govnih.gov The rate of this racemization can be influenced by the electronic properties of the substituents on the aryl ring. Therefore, designing analogues with higher configurational stability is a key consideration to ensure a consistent and predictable pharmacological effect.

Studies on other chiral piperidine-containing drugs have demonstrated the dramatic impact of stereoisomerism. For example, in a series of dihydropyridine (B1217469) calcium antagonists, the separation of diastereomers revealed that one isomer (the α-isomer) possessed a very strong hypotensive effect, while the other (β-isomer) had little activity. nih.gov Upon resolving the active α-isomer into its constituent enantiomers, the (+)-α enantiomer was found to be 30 to 100 times more potent than the (-)-α enantiomer. nih.gov

Table 3: Hypothetical Pharmacological Profile of 4-(3-Chlorophenyl)piperidine-2,6-dione Enantiomers This table is representative and illustrates the expected differences in activity based on principles observed in closely related IMiD analogues and other chiral piperidine compounds.

| Stereoisomer | Relative Binding Affinity to CRBN | Neosubstrate Degradation Potency | Configurational Stability |

| (S)-enantiomer | High | Potent | Prone to racemization nih.govnih.gov |

| (R)-enantiomer | Low | Weak or Inactive | Prone to racemization nih.govnih.gov |

| Racemic Mixture | Moderate | Moderate | N/A |

These examples underscore the critical importance of stereochemistry. The synthesis and evaluation of enantiomerically pure 4-(3-Chlorophenyl)piperidine-2,6-dione analogues are essential for accurately elucidating their pharmacological profiles and for developing potent and selective therapeutic agents. The differential activity of stereoisomers is a key principle guiding the development of modern therapeutics based on this scaffold.

Advanced Research Methodologies and Preclinical Models for Piperidine 2,6 Dione Research

In Vitro Cellular and Biochemical Assay Systems

In vitro assays are fundamental to the initial characterization of compounds like 4-(3-Chlorophenyl)piperidine-2,6-dione. These systems provide a controlled environment to assess biological effects at the cellular and molecular level, forming the basis for further development.

High-Throughput Screening (HTS) is a critical first step in drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. chemdiv.com Automated platforms with liquid handling and multimode signal detection are used to run assays in high-density plate formats (up to 1536 wells). chemdiv.com This technology allows for the screening of compounds against a multiplicity of targets, including receptors, enzymes, and signaling pathways relevant to various therapeutic areas like oncology, immunology, and neuroscience. chemdiv.com

For piperidine (B6355638) derivatives, HTS campaigns are followed by a cascade of secondary, orthogonal, and selectivity assays to validate initial "hits" and identify the most promising chemical series for lead optimization. chemdiv.com One advanced HTS method is high-throughput transcriptomics (HTTr), which has been used to evaluate related compounds such as 4-(4-Chlorophenyl)piperidine-2,6-dione (B23368). epa.gov This technique assesses the impact of a compound on gene expression across the genome, providing a detailed signature of its biological activity and potential mechanisms of action. epa.gov

To identify and characterize the specific molecular targets of piperidine-2,6-dione derivatives, receptor binding and enzyme functional assays are employed. These assays quantify the interaction between the compound and its target protein.

Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor. For instance, studies on a series of 4-phenylpiperidine-2,6-dione derivatives evaluated their binding affinity for human α₁-adrenergic receptor (α₁-AR) subtypes (α₁ₐ, α₁ₑ, and α₁ₙ). nih.gov In these assays, the test compound competes with a radiolabeled ligand for binding to the receptor, and the affinity (expressed as pKᵢ) is calculated. nih.gov Functional assays are then used to determine if the compound acts as an antagonist or agonist. For the α₁-AR ligands, this was achieved by measuring their ability to block norepinephrine-induced stimulation of inositol phospholipid hydrolysis. nih.gov

Similarly, a series of 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione derivatives were evaluated for their affinity to various dopamine and serotonin receptors, which are key targets for antipsychotic drugs. nih.gov

Table 1: Receptor Binding Affinities of a 4-(4-Chlorophenyl)-piperidine-2,6-dione Derivative

| Receptor | Binding Affinity (Kᵢ, nM) |

| Dopamine D₂ | 1.8 |

| Dopamine D₃ | 0.9 |

| Serotonin 5-HT₁ₐ | 2.5 |

| Serotonin 5-HT₂ₐ | 0.6 |

| Serotonin 5-HT₂𝒸 | 10 |

| Histamine H₁ | 120 |

| Data pertains to the derivative 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione. nih.gov |

The piperidine-2,6-dione moiety is the core structure of thalidomide (B1683933) and its immunomodulatory drug (IMiD) analogs. This scaffold is well-known for its ability to mediate protein-protein interactions, specifically by binding to the E3 ubiquitin ligase cereblon (CRBN). This interaction redirects the ligase to degrade specific target proteins, a mechanism known as targeted protein degradation.

Derivatives of piperidine-2,6-dione are therefore frequently investigated for their potential as molecular glues or as components of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com Assays to study these effects include co-immunoprecipitation and Western blotting to confirm the interaction between the compound, CRBN, and the target protein. Quantitative proteomics and specific protein degradation assays (e.g., using reporter cell lines) are used to measure the efficiency and selectivity of target protein degradation. The compound 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is an example of a functionalized cereblon ligand developed specifically for creating PROTACs. sigmaaldrich.com

Future Perspectives and Research Trajectories for 4 3 Chlorophenyl Piperidine 2,6 Dione Research

Rational Design and Synthesis of Next-Generation Piperidine-2,6-dione Analogues

The future development of therapeutic agents based on the 4-(3-Chlorophenyl)piperidine-2,6-dione scaffold will heavily rely on rational drug design and innovative synthetic strategies. The goal is to create next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships (SAR) will be crucial. This involves synthesizing a library of analogues by modifying specific positions on the molecule, including:

The Phenyl Ring: Introducing different substituents at various positions of the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

The Piperidine (B6355638) Ring: Modifications to the piperidine-2,6-dione core, such as alkylation or acylation of the nitrogen atom, can influence the compound's solubility, metabolic stability, and target-binding affinity. For instance, the addition of an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position has been shown to yield potent ligands for α1-adrenergic receptor subtypes. nih.gov

The 4-Position: While the 3-chlorophenyl group is the defining feature, exploring other substitutions at the 4-position of the piperidine ring could lead to the discovery of novel activities.

Synthetic Methodologies: The development of efficient and versatile synthetic routes is paramount for generating a diverse range of analogues for screening. Recent advances in the synthesis of substituted piperidines, including multicomponent reactions and catalytic methods, can be leveraged to streamline the production of these compounds. mdpi.comnih.gov A common synthetic route for piperidine-2,6-dione derivatives involves the reaction of a corresponding aniline derivative with glutaric anhydride (B1165640), followed by cyclization. researchgate.net

Exploration of Novel Therapeutic Indications and Molecular Targets

While the initial therapeutic focus of 4-(3-Chlorophenyl)piperidine-2,6-dione may be in a specific area, its structural features suggest potential applications across a range of diseases. Future research should aim to uncover novel therapeutic indications and elucidate the underlying molecular mechanisms.

Potential Therapeutic Areas:

Oncology: The piperidine-2,6-dione scaffold is a key component of several anticancer agents. researchgate.netnih.gov Derivatives have shown activity against various cancer cell lines, including colon carcinoma. nih.gov Future studies could investigate the efficacy of 4-(3-Chlorophenyl)piperidine-2,6-dione and its analogues in different cancer models and their potential to inhibit targets like lysine-specific demethylase 1 (LSD1), which is overexpressed in many tumors. researchgate.net

Neurological and Psychiatric Disorders: Piperidine derivatives have been extensively studied for their effects on the central nervous system (CNS). researchgate.net Analogues of 4-phenylpiperidine-2,6-dione have been developed as multireceptor atypical antipsychotics, targeting dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors. nih.gov Furthermore, research into O-GlcNAcase inhibitors containing a 4-(arylethynyl)piperidine moiety has shown promise for the treatment of Alzheimer's disease. nih.gov

Genetic Blood Disorders: Recent research has highlighted the potential of substituted piperidine-2,6-dione derivatives in treating sickle cell disease and β-thalassemia by inducing fetal hemoglobin (HbF) expression. nih.gov This opens up a novel and exciting therapeutic avenue for this class of compounds.

Molecular Target Identification: Identifying the specific molecular targets of 4-(3-Chlorophenyl)piperidine-2,6-dione is a critical step in understanding its mechanism of action and for guiding the rational design of more selective analogues. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the cellular components that interact with the compound.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the drug discovery and development process for 4-(3-Chlorophenyl)piperidine-2,6-dione analogues.

In Silico Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of designed analogues to the active site of a known or hypothesized target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, providing insights for the design of more potent molecules. benthamscience.com

Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new hits. benthamscience.com